![molecular formula C7H14ClNO2 B2384590 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride CAS No. 2177263-79-3](/img/structure/B2384590.png)
2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Spirocyclic Compounds in Medicinal Chemistry
Spirocyclic compounds have been increasingly utilized in drug discovery due to their inherent three-dimensionality and structural novelty. Their versatility is highlighted by recent progress in synthetic methods providing access to spiro building blocks. This has led to spiro scaffolds being used more frequently in the development of novel therapeutic agents. Spiro-OMeTAD, a widely used hole-transporting material in perovskite solar cells, exemplifies the functional utility of spiro compounds beyond medicinal applications. Its role in extracting positive charges and protecting perovskite materials from the metal electrode underscores the broad applicability of spirocyclic derivatives in technology and materials science (Zheng, Tice, & Singh, 2014; Reddy, Devulapally, Islavath, & Giribabu, 2019).
Antioxidant Activities of Spirocyclic Derivatives
Spirocyclic derivatives have been studied for their antioxidant activities, with a focus on synthesizing and evaluating various antioxidant activities found in naturally occurring and synthetic spiro compounds. These activities are critical in the development of drugs targeting diseases associated with oxidative stress, including cancer, neurodegenerative diseases, and cardiovascular diseases. The review of spirocyclic derivatives as antioxidants underscores the potential therapeutic value of these compounds in mitigating oxidative stress-related conditions (Acosta-Quiroga et al., 2021).
Environmental and Material Science Applications
The application of spirocyclic compounds extends into environmental science, particularly in the study of water contaminants and the development of materials for solar energy harvesting. For example, 1,4-Dioxane, a compound related to spirocyclic structures, has been extensively studied for its environmental impact and remediation challenges. This research highlights the need for understanding the environmental fate and treatment technologies of potentially hazardous spirocyclic derivatives (Godri Pollitt et al., 2019).
properties
IUPAC Name |
2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-9-6-7(1)5-8-2-4-10-7;/h8H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBORGCFQAHAJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)
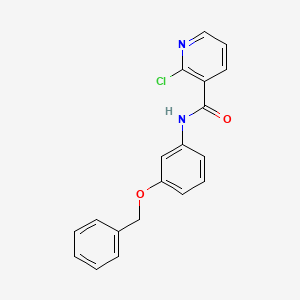

![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)
![2-benzamido-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2384518.png)
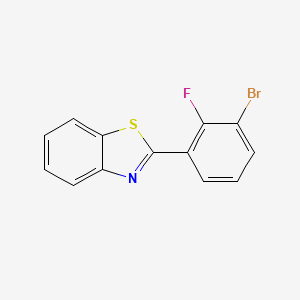
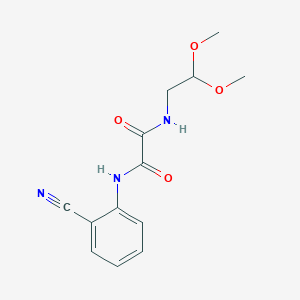

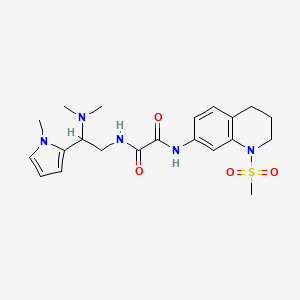
![Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2384525.png)
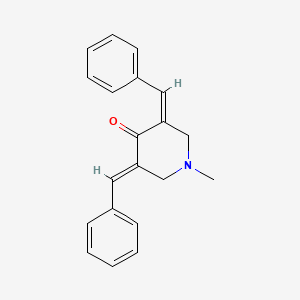
![2-(heptylthio)-1H-benzo[d]imidazole](/img/structure/B2384527.png)
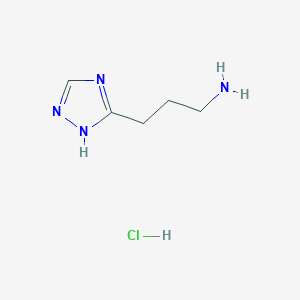
![3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2384530.png)